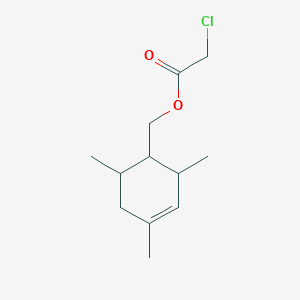
C12H19ClO2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a chlorinated ester, which is often used in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dicyclopentylmethyl carbonochloridate can be synthesized through the reaction of dicyclopentylmethanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C10H17OH} + \text{SOCl2} \rightarrow \text{C10H17Cl} + \text{SO2} + \text{HCl} ] This reaction requires a dry, inert atmosphere to prevent the hydrolysis of thionyl chloride and is usually carried out at room temperature .
Industrial Production Methods
On an industrial scale, the production of dicyclopentylmethyl carbonochloridate involves the continuous flow of reactants through a reactor, where the reaction conditions are tightly controlled to ensure high yield and purity. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, minimizing the formation of by-products .
化学反应分析
Types of Reactions
Dicyclopentylmethyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding substituted products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dicyclopentylmethanol and hydrochloric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted dicyclopentylmethyl derivatives.
Hydrolysis: Dicyclopentylmethanol and hydrochloric acid.
Reduction: Dicyclopentylmethanol.
科学研究应用
Dicyclopentylmethyl carbonochloridate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the preparation of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Acts as a reagent in biochemical assays and studies involving enzyme mechanisms.
作用机制
The mechanism of action of dicyclopentylmethyl carbonochloridate involves its reactivity as an electrophile. The chlorine atom is highly susceptible to nucleophilic attack, making it a versatile intermediate in organic synthesis. The ester group can also participate in various reactions, contributing to the compound’s reactivity and utility in different chemical processes .
相似化合物的比较
Similar Compounds
- (2E)-3,7-Dimethyl-2,6-octadien-1-yl chloroacetate
- 6-Chloro-3,7-dimethyl-1,7-octadien-3-yl acetate
Uniqueness
Dicyclopentylmethyl carbonochloridate is unique due to its specific structure, which includes two cyclopentyl rings and a chlorinated ester group. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes .
属性
分子式 |
C12H19ClO2 |
|---|---|
分子量 |
230.73 g/mol |
IUPAC 名称 |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-chloroacetate |
InChI |
InChI=1S/C12H19ClO2/c1-8-4-9(2)11(10(3)5-8)7-15-12(14)6-13/h4,9-11H,5-7H2,1-3H3 |
InChI 键 |
XFKKLFJLWBBJEM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=CC(C1COC(=O)CCl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)

![2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine](/img/structure/B12620424.png)
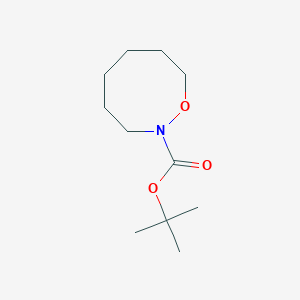
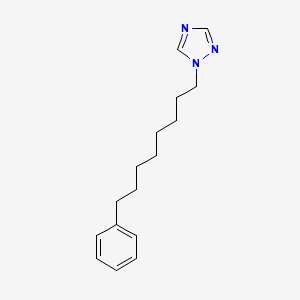
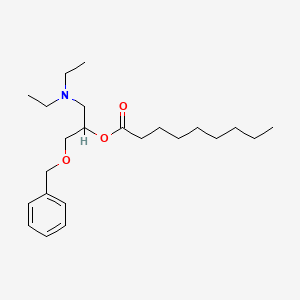
![Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)
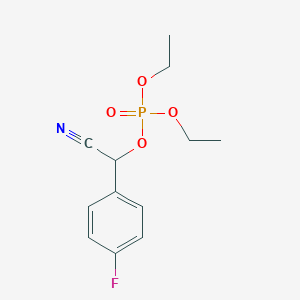
![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)
